Tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate
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Overview
Description
Tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is a chemical compound with the molecular formula C12H17NO2S This compound is known for its unique structure, which includes a thieno[3,2-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate typically involves the reaction of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at ambient temperature for a few hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
Tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride: A closely related compound used as an intermediate in similar synthetic processes.
4,5,6,7-Tetrahydrobenzo[b]thiophene: Another compound with a similar core structure but different functional groups.
Uniqueness
Tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is unique due to its tert-butyl ester group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can enhance its utility in specific applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in the synthesis of various pharmaceuticals and other complex organic molecules.
Properties
Molecular Formula |
C12H17NO2S |
---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate |
InChI |
InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)10-8-5-7-16-9(8)4-6-13-10/h5,7,10,13H,4,6H2,1-3H3 |
InChI Key |
ONXRSEBRIQPDLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2=C(CCN1)SC=C2 |
Origin of Product |
United States |
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